5,6,7,8-Tetrahydroisoquinolin-5-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with an amine group at the 5th position. Tetrahydroisoquinolines are known for their presence in various bioactive compounds and drugs, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
Tetrahydroisoquinoline derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can form salts with strong acids due to their weakly basic properties . They can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been implicated in various biochemical processes, including the metabolism of some drugs .
Pharmacokinetics
It is known that tetrahydroisoquinolines are miscible with most organic solvents, suggesting that they may have good bioavailability .
Result of Action
Tetrahydroisoquinoline derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinolin-5-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form salts with strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroisoquinolin-5-amine can be synthesized through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol yields trans-decahydroquinolines . Another method includes the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can yield decahydroquinolines.
Substitution: N-alkylation reactions with benzyl amines and halo acetophenones are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Benzyl amines and halo acetophenones.
Major Products Formed
Oxidation: Corresponding nitrones.
Reduction: Decahydroquinolines.
Substitution: N-alkylated products.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A secondary amine derived from isoquinoline by hydrogenation.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Another tetrahydroisoquinoline derivative with potential anticancer and antioxidant properties.
Uniqueness
5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in various bioactive compounds and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURMVGXJVVCSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477535 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502612-43-3 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroisoquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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